1-(3,4-dichlorophenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-(3,4-dichlorophenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, also known as DCPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Ureas and Thioureas in Drug Design
Ureas and thioureas are pivotal in medicinal chemistry due to their unique hydrogen-bonding capabilities, making them essential for drug-target interactions. These functionalities are incorporated into small molecules displaying a wide range of bioactivities, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. For instance, ureas have been highlighted for their role in designing modulators for biological targets including kinases, soluble epoxide hydrolases, and proteases, emphasizing their importance in the development of therapeutic agents (Jagtap et al., 2017).
Chlorophenyl Compounds in Environmental and Biological Contexts
Chlorophenyl derivatives, often seen in environmental pollutants and synthetic intermediates, have been the subject of numerous studies. These compounds are known for their roles in the formation of dioxins and related toxic substances when subjected to chemical or thermal processes. Research on chlorophenyl compounds like DDT and its metabolites has unveiled their roles as endocrine disruptors in humans and wildlife, illustrating the complex interactions of such compounds with biological systems and their implications for health and the environment (Burgos-Aceves et al., 2021).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS/c17-13-2-1-12(9-14(13)18)20-16(23)19-5-7-22-6-3-15(21-22)11-4-8-24-10-11/h1-4,6,8-10H,5,7H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCDEGIRTSXDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCN2C=CC(=N2)C3=CSC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea |
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